![molecular formula C16H10ClF2N3O2S B14227098 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine CAS No. 558465-52-4](/img/structure/B14227098.png)
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a methanesulfonyl group, which is further connected to a 3-chloropyridin-4-yl and a 2,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloropyridine and 2,5-difluorobenzene derivatives. These intermediates are then subjected to sulfonylation reactions to introduce the methanesulfonyl group. The final step involves coupling the sulfonylated intermediates with a pyrimidine derivative under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a key consideration in industrial production.
化学反応の分析
Types of Reactions
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties.
作用機序
The mechanism by which 2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
Similar Compounds
- 2-[(3-Chloropyridin-4-yl)(phenyl)methanesulfonyl]pyrimidine
- 2-[(3-Chloropyridin-4-yl)(2-fluorophenyl)methanesulfonyl]pyrimidine
- 2-[(3-Chloropyridin-4-yl)(2,4-difluorophenyl)methanesulfonyl]pyrimidine
Uniqueness
2-[(3-Chloropyridin-4-yl)(2,5-difluorophenyl)methanesulfonyl]pyrimidine is unique due to the presence of both 3-chloropyridin-4-yl and 2,5-difluorophenyl groups, which can impart distinct chemical and biological properties. The specific arrangement of these substituents can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
特性
CAS番号 |
558465-52-4 |
|---|---|
分子式 |
C16H10ClF2N3O2S |
分子量 |
381.8 g/mol |
IUPAC名 |
2-[(3-chloropyridin-4-yl)-(2,5-difluorophenyl)methyl]sulfonylpyrimidine |
InChI |
InChI=1S/C16H10ClF2N3O2S/c17-13-9-20-7-4-11(13)15(12-8-10(18)2-3-14(12)19)25(23,24)16-21-5-1-6-22-16/h1-9,15H |
InChIキー |
YJQCCZXUSNCJTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1)S(=O)(=O)C(C2=C(C=NC=C2)Cl)C3=C(C=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
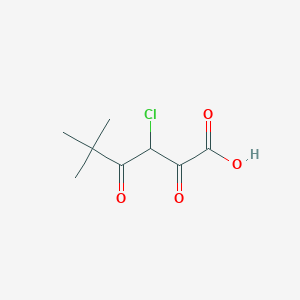
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)
![2-[(Oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14227049.png)
![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)
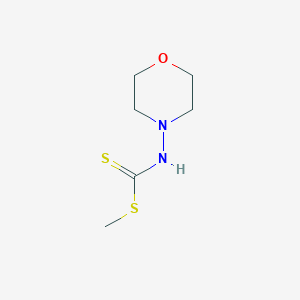
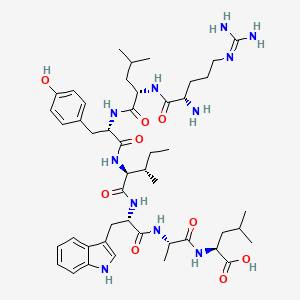
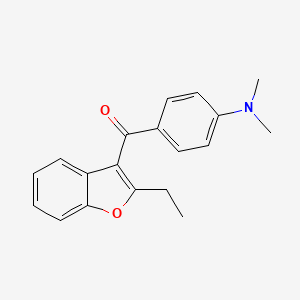
![5-[(4-Cyanophenyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B14227073.png)
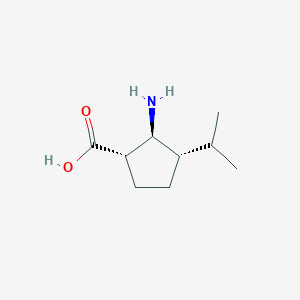
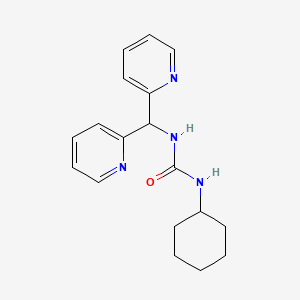

![4,4'-(9,9'-Spirobi[fluorene]-2,2'-diyl)dipyridine](/img/structure/B14227090.png)
![2-[6-(1,3-Dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]-1,2-dihydro-4H-benzimidazol-4-one](/img/structure/B14227091.png)
